molecular formula C19H22N2O5S B2873241 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 896308-43-3

3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2873241
CAS No.: 896308-43-3
M. Wt: 390.45
InChI Key: FJUMEMBONUDDRX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic chemical compound featuring a benzenesulfonamide group linked to a pyrrolidinone scaffold. The molecular structure integrates a 3,4-dimethoxyphenyl ring and a p-tolyl substituent, which are motifs commonly associated with bioactive molecules. Compounds containing the sulfonamide functional group are extensively investigated in medicinal chemistry for their potential as enzyme inhibitors, particularly targeting carbonic anhydrases and other metalloenzymes . The distinct molecular architecture of this compound suggests potential application as a key intermediate in the synthesis and discovery of novel pharmaceutical agents. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the development of enzyme inhibitors . Its high purity makes it suitable for various experimental applications, including in vitro biological screening, assay development, and organic synthesis. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-4-6-15(7-5-13)21-12-14(10-19(21)22)20-27(23,24)16-8-9-17(25-2)18(11-16)26-3/h4-9,11,14,20H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUMEMBONUDDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 374.46 g/mol. The structure features a benzenesulfonamide core, a pyrrolidine ring, and methoxy groups that may influence its biological activity.

PropertyValue
Molecular FormulaC20H22N2O4SC_{20}H_{22}N_{2}O_{4}S
Molecular Weight374.46 g/mol
CAS Number905683-84-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an enzyme inhibitor , binding to active or allosteric sites to prevent substrate interaction and catalysis. This mechanism is crucial in understanding its potential therapeutic applications.

Pharmacological Activities

Research indicates that 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide exhibits a range of biological activities:

1. Antitumor Activity
Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antitumor effects. For example, related compounds have demonstrated inhibitory activity against key cancer-related enzymes such as BRAF(V600E) and EGFR, suggesting potential in cancer therapy .

2. Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. Certain derivatives showed promising results in reducing inflammation markers and exhibiting analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Properties
In vitro tests have indicated that some pyrrolidine derivatives possess antibacterial and antifungal activities. The presence of specific substituents in the structure has been linked to enhanced antimicrobial efficacy against various pathogens .

Case Studies

Several studies have explored the biological activity of compounds related to 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide:

Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of related pyrrolidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrrolidine derivatives, where compounds were tested for their ability to inhibit COX enzymes. Results showed that some derivatives had IC50 values lower than standard anti-inflammatory drugs, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide, a comparison with analogous sulfonamide derivatives is presented below. Key structural and functional differences are highlighted to elucidate structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Compound Name Key Structural Features Biological Target/Activity Pharmacological Findings
3,4-Dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide Pyrrolidinone core, p-tolyl group, 3,4-dimethoxybenzenesulfonamide Not explicitly reported; inferred similarity to KMO inhibitors or kinase modulators Limited data; structural analogs suggest potential in neurological disorders
Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide) Thiazole ring, 3-nitrophenyl substituent, 3,4-dimethoxybenzenesulfonamide Kynurenine monooxygenase (KMO) inhibitor Increases KYNA levels in parkinsonian monkeys; reduces dyskinesias with levodopa
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Chromenone-pyrazolopyrimidine hybrid, fluorophenyl substituents, benzenesulfonamide Kinase inhibition (implied by pyrazolopyrimidine scaffold) Synthesized via Suzuki coupling; activity likely linked to kinase modulation
N-((2,2-Dimethyl-2H-Chromen-6-yl)Methyl)-3,4-Dimethoxy-N-(Oxetan-3-ylMethyl)Benzenesulfonamide Chromen ring, oxetane group, 3,4-dimethoxybenzenesulfonamide Antiviral agents (broad-spectrum) Explored for antiviral efficacy; oxetane enhances metabolic stability

Key Observations:

Structural Variations and Target Specificity: The pyrrolidinone core in the target compound differentiates it from Ro-61-8048 (thiazole-based) and chromenone-containing analogs. Pyrrolidinones are associated with improved solubility and metabolic stability compared to heterocyclic thiazoles or chromenones . The 3,4-dimethoxybenzenesulfonamide moiety is conserved across multiple analogs, suggesting its critical role in binding to enzymatic active sites (e.g., KMO or kinases).

Pharmacological Implications: Ro-61-8048 demonstrates robust KMO inhibition, elevating neuroprotective kynurenic acid (KYNA) levels in Parkinson’s models. In contrast, the target compound’s pyrrolidinone core may alter selectivity or potency due to steric or electronic effects . Chromenone-pyrazolopyrimidine hybrids (e.g., Example 53 in ) highlight the importance of fused heterocycles for kinase inhibition, a feature absent in the target compound.

Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 3,4-dimethoxybenzenesulfonyl chloride and a pyrrolidinone amine precursor. This contrasts with the Suzuki-Miyaura cross-coupling used for chromenone derivatives , which introduces complexity but enables modular diversification.

Preparation Methods

Cyclization Strategies for 5-Oxo-1-(p-Tolyl)Pyrrolidine

The pyrrolidine ring is typically constructed via cyclization reactions. A widely adopted method involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles (Figure 1A). For example, reacting p-toluidine with ethyl acetoacetate under acidic conditions generates an enamine intermediate, which undergoes cyclization to form 5-oxopyrrolidine.

Alternative route :

  • Michael Addition : Ethyl acrylate and p-toluidine react to form a β-amino ester, followed by intramolecular cyclization under basic conditions to yield 5-oxo-pyrrolidine.
  • Oxidation of Pyrrolidinone : Starting from 1-(p-tolyl)pyrrolidin-3-ol, oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 5-oxo group.

Introduction of the p-Tolyl Group

The p-tolyl substituent is introduced via nucleophilic aromatic substitution or reductive amination:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of p-toluidine with a pyrrolidine precursor bearing a leaving group (e.g., bromide).
  • Reductive Amination : Condensation of pyrrolidin-3-amine with p-tolualdehyde in the presence of NaBH₃CN.

Sulfonamide Coupling

Classical Sulfonyl Chloride-Amine Reaction

The most direct method involves reacting 3,4-dimethoxybenzenesulfonyl chloride with 5-oxo-1-(p-tolyl)pyrrolidin-3-amine:

  • Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride :
    • Sulfonation of 3,4-dimethoxybenzene with chlorosulfonic acid at 0–5°C.
    • Purification via recrystallization from hexane.
  • Coupling Reaction :
    • Dissolve pyrrolidine amine (1.0 eq) in dry dichloromethane.
    • Add sulfonyl chloride (1.2 eq) and triethylamine (2.5 eq) dropwise at 0°C.
    • Stir at room temperature for 12 hours.
    • Yield: 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Electrochemical Oxidative Coupling

An innovative approach utilizes electrochemical oxidation to form sulfonamides directly from thiols and amines:

  • Reaction Setup :
    • Anode: Graphite; Cathode: Platinum
    • Electrolyte: 0.2 M Me₄NBF₄ in CH₃CN/0.3 M HCl (3:1 v/v).
  • Procedure :
    • Combine 3,4-dimethoxybenzenethiol (2 mmol) and 5-oxo-1-(p-tolyl)pyrrolidin-3-amine (3 mmol) in electrolyte.
    • Apply 1.5 V potential for 2 hours.
    • Intermediate disulfide formation occurs within 20 seconds, followed by sulfenamide and sulfinamide oxidation.
    • Yield: 58% after extraction and purification.

Alternative Routes and Optimization

Sulfonate Ester Aminolysis (Patent WO2004020401A1)

Ethyl 3,4-dimethoxybenzenesulfonate reacts with the pyrrolidine amine under thermal conditions:

  • Conditions : Toluene, 80–100°C, 6–10 hours.
  • Mechanism : Ethanol elimination drives the reaction, yielding the sulfonamide.
  • Yield : 65% with high purity (>95% by HPLC).

Microwave-Assisted Synthesis

Accelerates coupling reactions:

  • Mix sulfonyl chloride (1.1 eq) and amine (1.0 eq) in DMF.
  • Microwave at 100°C for 15 minutes.
  • Yield: 80%.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Advantages
Classical Coupling DCM, Et₃N, 25°C, 12h 72 98 High purity, scalable
Electrochemical 1.5 V, CH₃CN/HCl, 2h 58 90 Solvent efficiency, mild conditions
Sulfonate Aminolysis Toluene, 100°C, 6h 65 95 No base required
Microwave DMF, 100°C, 15min 80 97 Rapid synthesis

Structural Confirmation and Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 4.21 (m, 1H, pyrrolidine-H3), 3.94 (s, 6H, OCH₃).
    • ¹³C NMR : δ 205.1 (C=O), 152.4 (SO₂N), 56.8 (OCH₃).
  • Mass Spectrometry :

    • HRMS : m/z 443.1542 [M+H]⁺ (calc. 443.1538).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrrolidine Functionalization : Use directing groups (e.g., Boc) to control substitution patterns.
  • Sulfonamide Hydrolysis : Avoid aqueous workup; use anhydrous solvents.
  • Low Electrochemical Yields : Optimize electrolyte composition and electrode materials.

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